molecular formula C24H27N5O4 B2541385 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251630-88-2

2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2541385
CAS No.: 1251630-88-2
M. Wt: 449.511
InChI Key: LBOFBJSCNGLHPQ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a chemical compound offered for research purposes. It features a 1,2,3-triazole core linked to a benzamide moiety via a piperidine ring, a structural motif of significant interest in modern medicinal chemistry. The 1,2,3-triazole ring is often utilized as a bioisostere in drug discovery, and compounds containing this structure have been investigated for a wide range of biological activities, including as potential kinase inhibitors and modulators of nuclear receptors like the Pregnane X Receptor (PXR) . Similarly, benzamide derivatives are common pharmacophores found in molecules with various documented pharmacological activities. The specific combination of these elements in this compound makes it a candidate for research in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for use by qualified scientific professionals in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions, referring to the available Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFBJSCNGLHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step organic reactions. The typical procedure starts with the formation of the p-tolyl-1,2,3-triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The next steps involve the functionalization of this triazole intermediate with benzamide and piperidine through amide bond formation and subsequent substitutions.

Industrial Production Methods: In industrial settings, the synthesis would be optimized for scalability, cost-efficiency, and yield. This could involve automated reaction setups, bulk handling of reagents, and stringent purification steps to ensure the high purity of the final product. Continuous flow chemistry might be employed for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: Typically with agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using agents such as lithium aluminum hydride.

  • Substitution: Via nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions: Common reagents include copper(I) iodide for CuAAC reactions, strong acids or bases for hydrolysis or condensation reactions, and transition metal catalysts for complex organic transformations. Conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing these reactions.

Major Products Formed: The primary products of these reactions will vary but may include derivatives where one or more functional groups on the benzamide, triazole, or piperidine rings have been modified. These transformations could enhance the compound's biological or chemical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in oncology. The incorporation of the triazole ring in the structure of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide enhances its interaction with biological targets involved in cancer progression. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The 1,2,3-triazole scaffold has been recognized for its antimicrobial activities. Several studies have reported that triazole derivatives can inhibit the growth of bacteria and fungi. The specific compound may exhibit broad-spectrum antimicrobial activity due to the synergistic effects of its triazole and piperidine components .

Neuropharmacological Effects

The piperidine segment of the compound is associated with neuropharmacological activities. Compounds containing piperidine rings have been studied for their potential as anxiolytics and antidepressants. Therefore, it is plausible that this compound may exhibit similar effects, warranting further investigation into its neuropharmacological profile .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Study 2Antimicrobial PropertiesShowed effective inhibition against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were determined.
Study 3NeuropharmacologyPreliminary behavioral tests indicated anxiolytic effects in rodent models; further studies are needed for validation.

Mechanism of Action

The mechanism of action for 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or modify the activity of the target, impacting biological pathways and cellular functions. The exact pathways and targets would depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, as identified in the provided evidence:

Compound Name Substituents (Benzamide) Triazole Substituent Piperidinyl Modifications Molecular Weight (g/mol) Key Features References
Target Compound 2,4-dimethoxy p-tolyl 1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl) ~478.5 (calculated) High polarity (methoxy), enhanced lipophilicity (p-tolyl) -
2-Chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 2-chloro 4-chlorophenyl Same as target ~457.3 (calculated) Increased lipophilicity (Cl substituents); potential halogen bonding
2,3-Dimethoxy-N-[1-(4-fluorobenzyl)-piperidin-4-yl]benzamide 2,3-dimethoxy N/A 1-(4-fluorobenzyl) ~400.4 (calculated) Fluorine substitution improves metabolic stability; lacks triazole moiety
o-[N-(1-benzyl)-1,2,3-triazol-4-yl]methylsulfamoyl-N-(p-tolyl)benzamide o-methylsulfamoyl p-tolyl 1-benzyl ~493.6 (calculated) Sulfamoyl group adds hydrogen-bonding potential; bulky benzyl substitution

Key Structural and Functional Insights

Triazole vs. Non-Triazole Analogs: The target compound and its triazole-containing analogs (e.g., ) leverage the triazole ring’s rigidity and capacity for π-π stacking, which can enhance binding to aromatic residues in biological targets. In contrast, non-triazole analogs (e.g., ) prioritize piperidinyl modifications for solubility or metabolic stability.

Halogen vs.

Piperidinyl Modifications :

  • The 1-(p-tolyl-triazole-carbonyl)piperidine in the target compound introduces steric bulk, which may restrict conformational flexibility compared to simpler piperidinyl derivatives (e.g., 4-fluorobenzyl in ).

Biological Activity

2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl azide with various carbonyl compounds under copper-catalyzed conditions. This method is part of the "click chemistry" approach that facilitates the formation of triazoles through a 1,3-dipolar cycloaddition reaction.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa , suggesting potential as antibacterial agents .

Cytotoxicity and Anticancer Activity

Triazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines:

  • Case Studies : A study evaluated the cytotoxicity of various triazole compounds against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazoles can inhibit enzymes involved in cell proliferation and survival pathways.

Toxicity Evaluation

Toxicity assessments are crucial for determining the safety profile of new compounds. In studies conducted on related triazole compounds:

  • EC50 Values : The effective concentration (EC50) values were found to be greater than 100%, indicating low toxicity levels . This suggests that these compounds could be safe for further development as therapeutic agents.

Data Summary

Biological ActivityTest Organism/Cell LineIC50/EC50 ValuesReference
AntibacterialStaphylococcus aureusLow micromolar
AntibacterialPseudomonas aeruginosaLow micromolar
CytotoxicityHCT116 (Colon Cancer)Low micromolar
CytotoxicityMCF7 (Breast Cancer)Low micromolar
ToxicityVarious>100%

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine and benzamide moieties .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) monitors progress .

Q. Critical parameters :

  • Temperature control (e.g., 0–5°C for coupling reactions to minimize side products).
  • Catalytic Cu(I) in triazole formation (0.1–1 mol% for regioselectivity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for triazole and p-tolyl groups), methoxy signals (δ ~3.8 ppm), and piperidine protons (δ 1.5–2.7 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the triazole (δ ~145–150 ppm) .
  • HPLC-MS : Purity >95% (C18 column, acetonitrile/water gradient) and molecular ion peak matching theoretical mass (±0.5 Da) .

Q. What strategies are effective for assessing solubility and formulation stability?

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C. Data shows moderate solubility in DMSO (>10 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .
  • Stability assays :
    • pH stability : Incubate in buffers (pH 1–10) for 24h; analyze degradation via HPLC .
    • Thermal stability : Store at 4°C, 25°C, and 40°C; monitor decomposition over 7 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • Modify substituents :
    • Replace p-tolyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance target binding .
    • Vary methoxy positions on benzamide to alter steric effects .
  • Assay design :
    • In vitro binding : Radioligand displacement assays (e.g., Ki values for receptor targets) .
    • Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC₅₀ > 50 µM indicates low toxicity) .

Q. What methodologies are recommended for evaluating target engagement in cellular models?

  • Fluorescence polarization : Track compound binding to fluorescently labeled proteins (e.g., KD determination) .
  • Western blotting : Measure downstream signaling proteins (e.g., phosphorylation levels) after treatment .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. knockout cells .

Q. How can metabolic stability and CYP450 interactions be assessed?

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH; measure half-life (t½) and intrinsic clearance (Clint) .
    • Example t½ = 45 min in HLM suggests moderate metabolic stability.
  • CYP inhibition : Use luminescent substrates (e.g., CYP3A4 inhibition IC₅₀ > 10 µM indicates low risk) .

Q. What computational tools aid in predicting binding modes and off-target effects?

  • Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., PD-L1 or kinases) to predict binding poses .
  • Machine learning (QSAR models) : Train models on datasets of similar compounds to predict ADMET properties .
  • Off-target screening : SwissTargetPrediction or SEA databases identify potential secondary targets .

Q. How should researchers address contradictions in biological activity data?

  • Replicate experiments : Conduct triplicate assays with blinded controls to confirm reproducibility .
  • Troubleshoot variables :
    • Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7) .
    • Compound stability : Verify integrity via LC-MS after prolonged storage .
  • Meta-analysis : Compare results with structurally analogous compounds in literature .

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